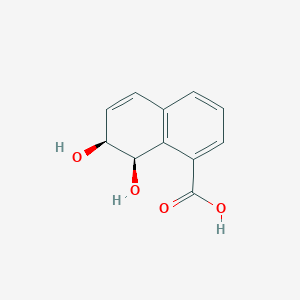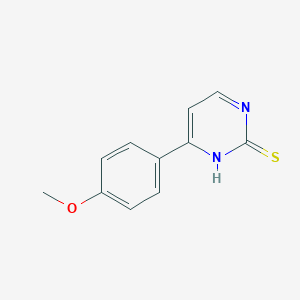
4-Amino-3-(mercaptomethyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an amino group, a sulfanylmethyl group, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with formaldehyde. The reaction is carried out in an aqueous medium under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: It has potential as an anticancer agent and enzyme inhibitor.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with the replication of microorganisms by disrupting their metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-3-mercapto-1,2,4-triazole
- 4-Amino-3-(hydroxymethyl)-1,2,4-triazole
- 4-Amino-3-(methylthio)-1,2,4-triazole
Uniqueness
4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.
Propriétés
Numéro CAS |
183376-67-2 |
|---|---|
Formule moléculaire |
C3H6N4OS |
Poids moléculaire |
146.17 g/mol |
Nom IUPAC |
4-amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H6N4OS/c4-7-2(1-9)5-6-3(7)8/h9H,1,4H2,(H,6,8) |
Clé InChI |
WOZRRBOCVCBQEB-UHFFFAOYSA-N |
SMILES |
C(C1=NNC(=O)N1N)S |
SMILES canonique |
C(C1=NNC(=O)N1N)S |
Synonymes |
3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-(mercaptomethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B69558.png)
![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)









![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)
